molecular formula CH4NNaO2S B13735123 Sodium thiocyanate 2-hydrate

Sodium thiocyanate 2-hydrate

Cat. No.: B13735123
M. Wt: 117.11 g/mol
InChI Key: HPEOKFVOVDNCFD-UHFFFAOYSA-M
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Description

Sodium thiocyanate 2-hydrate: is a chemical compound with the formula NaSCN·2H₂O. It is a colorless, deliquescent salt that is one of the main sources of the thiocyanate anion. This compound is used in various industrial applications, including the synthesis of pharmaceuticals and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium thiocyanate 2-hydrate can be synthesized through the reaction of sodium cyanide with elemental sulfur. The reaction is as follows: [ 8 \text{NaCN} + S_8 \rightarrow 8 \text{NaSCN} ] This process involves heating sodium cyanide in the presence of sulfur at high temperatures, facilitating the formation of thiocyanate anions .

Industrial Production Methods: Another method involves the reaction of ammonium thiocyanate with sodium hydroxide in the presence of a water-carrying organic solvent such as benzene, toluene, or ethyl acetate. The mixture is heated under reflux, and the resulting sodium thiocyanate is crystallized and dried .

Chemical Reactions Analysis

Types of Reactions: Sodium thiocyanate 2-hydrate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with alkyl halides to form alkylthiocyanates.

    Protonation: Protonation of sodium thiocyanate yields isothiocyanic acid.

Common Reagents and Conditions:

    Alkyl Halides: React with sodium thiocyanate in hot ethanolic solutions to form alkylthiocyanates.

    Acids: Protonation with acids to form isothiocyanic acid.

Major Products:

Scientific Research Applications

Chemistry: Sodium thiocyanate 2-hydrate is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals .

Biology and Medicine: It is used in the crystallization and purification of proteins and as a reagent in biochemical assays .

Industry:

Mechanism of Action

Sodium thiocyanate 2-hydrate exerts its effects primarily through its ability to act as a nucleophile in substitution reactions. The thiocyanate anion can react with various electrophiles, leading to the formation of new chemical bonds. This compound also acts as a non-competitive inhibitor, blocking a variety of enzymatic reactions .

Comparison with Similar Compounds

  • Sodium cyanate
  • Sodium cyanide
  • Potassium thiocyanate
  • Ammonium thiocyanate

Comparison: Sodium thiocyanate 2-hydrate is unique due to its high solubility in water and its hygroscopic properties, making it a versatile reactant in various chemical reactions. Compared to potassium thiocyanate, sodium thiocyanate has a higher solubility in water, which can be advantageous in certain applications .

Properties

Molecular Formula

CH4NNaO2S

Molecular Weight

117.11 g/mol

IUPAC Name

sodium;thiocyanate;dihydrate

InChI

InChI=1S/CHNS.Na.2H2O/c2-1-3;;;/h3H;;2*1H2/q;+1;;/p-1

InChI Key

HPEOKFVOVDNCFD-UHFFFAOYSA-M

Canonical SMILES

C(#N)[S-].O.O.[Na+]

Origin of Product

United States

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